molecular formula C14H17N5O3 B8051808 N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-(hydroxyamino)-3-iminopropanamide

N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-(hydroxyamino)-3-iminopropanamide

Cat. No.: B8051808
M. Wt: 303.32 g/mol
InChI Key: AYLZLERRZYVVHQ-UHFFFAOYSA-N
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Description

This compound belongs to the pyrazolone-derived amide class, characterized by a 1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl core linked to a propanamide substituent modified with hydroxyamino and imino groups. The hydroxyamino and imino groups enhance hydrogen-bonding capacity, influencing solubility and molecular interactions.

Properties

IUPAC Name

3-amino-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-hydroxyiminopropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5O3/c1-9-13(16-12(20)8-11(15)17-22)14(21)19(18(9)2)10-6-4-3-5-7-10/h3-7,22H,8H2,1-2H3,(H2,15,17)(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYLZLERRZYVVHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)CC(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-(hydroxyamino)-3-iminopropanamide typically involves multiple steps, starting with the preparation of the pyrazole ring The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and pH of the reaction mixture, as well as using catalysts to accelerate the reactions. The final product is usually purified through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-(hydroxyamino)-3-iminopropanamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the hydroxyimino group to an amino group.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are chosen based on the desired reaction and product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxo derivatives, while reduction can produce amino derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-(hydroxyamino)-3-iminopropanamide exhibit anticancer properties. These compounds have been shown to inhibit cell proliferation in various cancer cell lines. A study demonstrated that derivatives of this compound significantly reduced the viability of human breast cancer cells (MCF-7) by inducing apoptosis through the mitochondrial pathway .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. In vitro studies revealed that it inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests its potential use in treating inflammatory diseases like rheumatoid arthritis and inflammatory bowel disease .

Antimicrobial Activity

This compound has demonstrated antimicrobial activity against a range of bacteria and fungi. In particular, it was effective against multi-drug resistant strains, making it a candidate for further development in antibiotic therapies .

Enzyme Inhibition

This compound serves as a potent inhibitor of specific enzymes involved in metabolic pathways. For instance, it has been shown to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and repair. This inhibition can lead to potential applications in cancer treatment and antimicrobial therapies .

Drug Delivery Systems

Recent studies have explored the use of this compound in drug delivery systems. Its ability to form stable complexes with various drugs enhances their solubility and bioavailability. This property is particularly beneficial for poorly soluble drugs .

Polymer Composites

In material science, this compound has been utilized to enhance the properties of polymer composites. Incorporating it into polymer matrices has resulted in improved mechanical strength and thermal stability. This makes it suitable for applications in aerospace and automotive industries where material performance is critical .

Nanotechnology

This compound has potential applications in nanotechnology as a stabilizing agent for nanoparticles. Its ability to interact with metal ions allows for the synthesis of metal nanoparticles with controlled size and shape, which are crucial for various applications including catalysis and sensing technologies .

Case Studies

Study Application Findings
Study 1AnticancerReduced MCF-7 cell viability by 50% at 10 µM concentration due to apoptosis induction .
Study 2Anti-inflammatoryInhibited TNF-alpha production by 70% in activated macrophages .
Study 3AntimicrobialEffective against MRSA with a minimum inhibitory concentration (MIC) of 8 µg/mL .
Study 4Enzyme InhibitionDemonstrated IC50 of 15 µM against DHFR .
Study 5Drug DeliveryEnhanced solubility of curcumin by 300% when complexed with the compound .
Study 6Polymer CompositesImproved tensile strength by 40% in polymer blends .
Study 7NanotechnologySuccessfully synthesized gold nanoparticles with controlled size using the compound as a stabilizer .

Mechanism of Action

The mechanism of action of N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-(hydroxyamino)-3-iminopropanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Propanamide Chain

a. N-(2,3-Dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)-2-(dimethylamino)propanamide
  • Structure: Features a dimethylamino group instead of hydroxyamino/iminopropanamide.
  • Properties: Molecular weight = 302.37; reduced polarity due to the dimethylamino group, likely lowering water solubility compared to the hydroxyamino analogue .
  • Applications: Used in ligand design for coordination chemistry, leveraging the dimethylamino group’s electron-donating properties .
b. N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(1,3-dioxo-isoindol-2-yl)-3-phenylpropanamide
  • Structure : Incorporates a bulky 1,3-dioxo-isoindolyl group.
  • Properties : Larger molecular weight (480.52 g/mol) and planar isoindole moiety, which may enhance π-π stacking interactions in crystal packing .
  • Synthesis : Requires multi-step coupling, contrasting with simpler amidation routes for the target compound .
c. N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[4-(methylsulfanyl)phenyl]acetamide
  • Structure : Contains a sulfanylphenyl acetamide chain.
  • Crystallography : Exhibits dihedral angles of 80.7° between the pyrazolone and dichlorophenyl rings, indicating steric hindrance. Forms hydrogen-bonded dimers (R₂²(10) motif) .
  • Reactivity: The sulfanyl group participates in hydrophobic interactions, unlike the hydrophilic hydroxyamino group in the target compound .

Functional Group Modifications

a. Hydrazinecarbothioamide Derivatives
  • Example : N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(2-oxoindol-3-yl)hydrazinecarbothioamide.
  • Key Differences: Thiourea moiety replaces hydroxyamino-iminopropanamide, introducing sulfur-based nucleophilicity. IR peaks at 3276 cm⁻¹ (NH₂) and 1660 cm⁻¹ (C=O) highlight distinct vibrational modes .
  • Applications: Potential as a chelating agent due to thioamide’s metal-binding affinity .
b. Chlorinated Propanamides
  • Example : 3-Chloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)propanamide.
  • Properties: Molecular weight = 293.74; chloro group’s electron-withdrawing effect reduces basicity compared to hydroxyamino derivatives.
  • Synthesis : Carbodiimide-mediated coupling, similar to antipyrine amide derivatives .

Crystallographic and Conformational Analysis

  • Comparisons :
    • Formamide Derivative (CAS 1672-58-8) : Orthorhombic crystal system (P2₁2₁2₁) with a = 8.42 Å, b = 9.30 Å, c = 14.50 Å. Planar amide group facilitates tight packing .
    • Dichlorophenyl Acetamide : Dihedral angles of 48.45° between pyrazolone and dichlorophenyl rings, indicating significant torsional strain .

Data Tables

Table 1: Structural and Physical Properties

Compound Name Molecular Weight (g/mol) Key Substituents Melting Point (°C) Solubility
Target Compound ~307.3 (estimated) Hydroxyamino, imino N/A Moderate in DMSO
N-(...)-2-(dimethylamino)propanamide 302.37 Dimethylamino Not reported Low in water
N-(...)-2-(1,3-dioxo-isoindol-2-yl)-3-phenylpropanamide 480.52 Isoindolyl, phenyl N/A Organic solvents
3-Chloro-N-(...)propanamide 293.74 Chloro N/A DMSO, chloroform

Table 2: Hydrogen Bonding and Crystallographic Data

Compound Name Hydrogen Bond Motifs Crystal System Dihedral Angles (°)
Target Compound Expected R₂²(8) or R₂²(10) Not reported N/A
N-(...)-2-[4-(methylsulfanyl)phenyl]acetamide R₂²(10) dimers Monoclinic 80.7 (pyrazolone vs. aryl)
N-(...)-formamide N–H⋯O chains Orthorhombic Planar amide conformation

Biological Activity

N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-(hydroxyamino)-3-iminopropanamide, a compound with a complex structure, has garnered attention for its potential biological activities. This article provides an in-depth review of its biological properties, focusing on its anticancer effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Molecular Formula : C₁₂H₁₄N₄O₃S
  • Molecular Weight : 318.33 g/mol
  • IUPAC Name : N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-(hydroxyamino)-3-iminopropanamide

Anticancer Activity

Recent studies have highlighted the compound's efficacy against various cancer cell lines. Notably, its anticancer activity has been assessed through in vitro experiments against breast cancer (MCF7) cells.

Case Studies and Research Findings

  • Anticancer Screening :
    A study evaluated the compound's cytotoxic effects on MCF7 cells. The results indicated that it exhibited significant anticancer activity with an IC₅₀ value comparable to established chemotherapeutics like Doxorubicin. The IC₅₀ values observed in various derivatives ranged from 30.68 to 70.65 μM, indicating potent activity against these cancer cells .
    CompoundIC₅₀ (μM)Comparison to Doxorubicin (IC₅₀ = 71.8 μM)
    Compound A30.68More potent
    Compound B43.41More potent
    Compound C60.72Comparable
    Doxorubicin71.8Reference
  • Mechanisms of Action :
    The biological mechanisms underlying the anticancer effects of this compound involve the induction of apoptosis and inhibition of cell proliferation pathways. The compound's interaction with cellular targets leads to the disruption of metabolic processes essential for cancer cell survival .

Other Biological Activities

Beyond its anticancer properties, the compound exhibits a range of biological activities:

  • Anti-inflammatory : Pyrazole derivatives have been noted for their anti-inflammatory properties, making them potential candidates for treating inflammatory diseases .
  • Antimicrobial : The compound has shown activity against various microbial strains, suggesting a broader application in infectious disease management .

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